molecular formula C7H4BrFO4S B8017074 4-Bromo-3-(fluorosulfonyl)benzoic acid

4-Bromo-3-(fluorosulfonyl)benzoic acid

Cat. No.: B8017074
M. Wt: 283.07 g/mol
InChI Key: WPZTZMWUYUGLKJ-UHFFFAOYSA-N
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Description

4-Bromo-3-(fluorosulfonyl)benzoic acid (C₇H₄BrFO₄S) is a substituted benzoic acid derivative featuring a bromine atom at the 4-position and a fluorosulfonyl (-SO₂F) group at the 3-position of the benzene ring. The fluorosulfonyl group is a strong electron-withdrawing moiety, enhancing the compound's electrophilicity and reactivity, particularly in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

4-bromo-3-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZTZMWUYUGLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(fluorosulfonyl)benzoic acid typically involves the introduction of a bromine atom and a fluorosulfonyl group onto a benzoic acid core. One common method involves the bromination of 3-(fluorosulfonyl)benzoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(fluorosulfonyl)benzoic acid is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to introduce the fluorosulfonyl group into organic molecules is particularly advantageous for developing new drugs. The fluorosulfonyl group enhances the biological activity of compounds, making them more effective against various diseases.

  • Case Study : In a study focusing on novel anti-cancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, showcasing the compound's potential in cancer therapy .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds. This characteristic is crucial for developing fluorinated compounds, which are often more stable and exhibit unique properties compared to their non-fluorinated counterparts.

  • Synthetic Applications : Researchers have reported various synthetic approaches utilizing this compound to create complex molecular structures. It can be used in cross-coupling reactions, facilitating further functionalization of organic molecules .

Materials Science

In materials science, this compound is investigated for its potential applications in creating advanced materials with specific properties. The incorporation of fluorosulfonyl groups can enhance the thermal and mechanical stability of polymers.

  • Example : Fluorinated polymers derived from this compound have been studied for their use in coatings and adhesives due to their improved chemical resistance and durability .

Agrochemicals

The compound may also find applications in agrochemicals, where its unique reactivity can be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly.

Specialty Chemicals

In the production of specialty chemicals, this compound can be used as a building block for synthesizing various fine chemicals that require specific functional groups for their intended applications.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(fluorosulfonyl)benzoic acid involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for enzyme inhibition studies, where it can irreversibly inhibit enzymes by modifying active site residues. The compound’s ability to engage in sulfur-fluoride exchange (SuFEx) reactions also contributes to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

4-Bromo-3-(methoxymethoxy)benzoic Acid (C₉H₉BrO₄)
  • Structure : Contains a methoxymethoxy (-OCH₂OCH₃) group at the 3-position.
  • Reactivity : The HOMO-LUMO gap, calculated via DFT, is 4.46 eV, indicating moderate chemical reactivity. The methoxymethoxy group is electron-donating, reducing electrophilicity compared to fluorosulfonyl derivatives .
  • Applications : Studied for antitumor, antiviral, and liquid crystalline properties due to its ester derivatives .
4-Bromo-3-(chlorosulfonyl)benzoic Acid (C₇H₄BrClO₄S)
  • Structure : Features a chlorosulfonyl (-SO₂Cl) group.
  • Reactivity : The chlorosulfonyl group is highly reactive, participating in nucleophilic substitutions. Hazard data (H314: skin corrosion; H290: oxidizing properties) suggest higher reactivity and toxicity compared to fluorosulfonyl analogs .
  • Applications : Used as a medical intermediate, highlighting its role in synthesizing bioactive molecules .
4-Bromo-3-fluorobenzoic Acid (C₇H₄BrFO₂)
  • Structure : Substituted with fluorine at the 3-position.
  • Reactivity : The electron-withdrawing fluorine atom increases acidity (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2). However, the absence of a sulfonyl group limits its utility in sulfonylation reactions .
4-Bromo-3-(hydroxymethyl)benzoic Acid (C₈H₇BrO₃)
  • Structure : Contains a hydroxymethyl (-CH₂OH) group.
  • Reactivity : The hydroxymethyl group enhances solubility in polar solvents but reduces electrophilicity. Similarity scores (0.96–0.98) to fluorosulfonyl derivatives suggest structural parallels but divergent reactivity .

Comparative Data Table

Compound Molecular Formula Key Substituent HOMO-LUMO Gap (eV) Reactivity Highlights Applications
4-Bromo-3-(fluorosulfonyl)benzoic acid C₇H₄BrFO₄S -SO₂F Data not available High electrophilicity due to -SO₂F Pharmaceutical intermediates
4-Bromo-3-(methoxymethoxy)benzoic acid C₉H₉BrO₄ -OCH₂OCH₃ 4.46 Moderate reactivity; electron-donating group Antitumor agents, liquid crystals
4-Bromo-3-(chlorosulfonyl)benzoic acid C₇H₄BrClO₄S -SO₂Cl Data not available High reactivity; corrosive and oxidizing Medical intermediates
4-Bromo-3-fluorobenzoic acid C₇H₄BrFO₂ -F Data not available Increased acidity; limited electrophilicity Agrochemicals
4-Bromo-3-(hydroxymethyl)benzoic acid C₈H₇BrO₃ -CH₂OH Data not available Enhanced solubility; reduced reactivity Polymer precursors

Solvent Effects and Toxicity Considerations

  • Solvent Interactions : For 4-bromo-3-(methoxymethoxy)benzoic acid, solvation studies using the PCM model show altered reactivity descriptors (e.g., electrophilicity index decreases in polar solvents) . Similar effects are expected for fluorosulfonyl derivatives but require experimental validation.
  • Toxicity: Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight that connectivity indices (0JA, 1JA) correlate with acute toxicity (LD₅₀).

Biological Activity

4-Bromo-3-(fluorosulfonyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorosulfonyl group, and a carboxylic acid functional group. The molecular formula is C7H4BrFO4SC_7H_4BrFO_4S with a molecular weight of approximately 167.07 g/mol. The compound's structure allows it to engage in various chemical interactions, making it a valuable tool in biological research.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by modifying active site residues, such as cysteine or lysine, resulting in altered enzyme activity .
  • Protein Labeling : It serves as an effective reagent for covalently labeling proteins, which is crucial for studying protein function and interactions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, its efficacy was compared with traditional antibiotics, demonstrating potential as an alternative antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The compound's ability to modify key proteins involved in cell proliferation suggests a promising avenue for cancer therapy .

Enzyme Inhibition Studies

A detailed analysis of enzyme inhibition revealed that this compound acts on several key enzymes involved in metabolic processes. For example, it was found to inhibit glutathione S-transferase (GST), an enzyme critical for detoxification processes in cells. The inhibition mechanism involves covalent modification of the enzyme's active site, leading to reduced enzymatic activity.

Study 1: Enzyme Inhibition Assay

In a controlled study, researchers assessed the impact of this compound on GST activity. The results indicated a significant reduction in enzyme activity at varying concentrations, with an IC50 value determined to be approximately 25 µM. This suggests that the compound effectively inhibits GST through covalent modification .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial properties compared to standard antibiotics used as controls .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Bromine and fluorosulfonyl groupsEnzyme inhibition, antimicrobial
4-Fluorobenzoic Acid Fluorine group onlyLimited biological activity
3-(Fluorosulfonyl)benzoic Acid Fluorosulfonyl group onlyModerate enzyme inhibition

The comparative analysis highlights the unique combination of functional groups in this compound that contributes to its enhanced biological activity.

Q & A

Basic Research: What are the recommended synthetic routes and purification methods for 4-bromo-3-(fluorosulfonyl)benzoic acid?

Methodological Answer:
Synthesis typically involves halogenation and sulfonation of a benzoic acid precursor. For example:

  • Halogenation : Introduce bromine at the 4-position using electrophilic substitution with Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
  • Sulfonation : Introduce the fluorosulfonyl group at the 3-position via reaction with chlorosulfonic acid followed by fluorination with KF or NH₄F.
    Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity via HPLC (>95% purity) and melting point analysis .

Basic Research: Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., -SO₂F at ~1370 cm⁻¹, -COOH at ~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C4).
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å, C-S ≈ 1.76 Å) and dihedral angles .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M-H]⁻ peak at m/z 295.9) .

Advanced Research: How can DFT studies predict reactivity and electronic properties of this compound?

Methodological Answer:

  • Computational Setup : Use B3LYP/6-311++G(d,p) level theory to optimize geometry and calculate:
    • HOMO-LUMO Gap : Predict chemical stability (e.g., gap ≈ 4.46 eV, indicating moderate reactivity) .
    • Fukui Functions : Identify nucleophilic (C3) and electrophilic (C4) sites for substitution reactions .
  • Solvent Effects : Apply the PCM model to simulate solvation; polar solvents reduce electrophilicity by ~15% .

Advanced Research: How to design experiments to resolve contradictions in reported reactivity data?

Methodological Answer:
Contradictions in sulfonation efficiency may arise from solvent polarity or temperature variations.

  • Controlled Replication : Repeat reactions in anhydrous DMF vs. THF at 0°C and 25°C.
  • Kinetic Monitoring : Use in-situ IR to track intermediate formation (e.g., sulfonic acid intermediates).
  • Validation : Compare experimental yields with DFT-predicted activation energies (±2 kcal/mol accuracy) .

Basic Research: What are the key thermodynamic parameters for stability assessment?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C.
  • DSC : Measure melting point (mp) and enthalpy of fusion (ΔHfus ≈ 45 kJ/mol).
  • Computational Gibbs Free Energy : Compare ΔG values for tautomers (e.g., keto-enol) to predict dominant forms .

Advanced Research: How to evaluate its potential as a nonlinear optical (NLO) material?

Methodological Answer:

  • Hyperpolarizability (β) : Calculate via DFT (β ≈ 1.2 × 10⁻³⁰ esu).
  • Dipole Moment (μ) : Measure experimentally (e.g., 5.2 Debye) or compute (B3LYP/6-311++G(d,p)).
  • EFISH Technique : Validate second-harmonic generation (SHG) efficiency in crystalline form .

Basic Research: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Directing Groups : Use -COOH to meta-direct electrophiles (e.g., nitration at C5).
  • Protection/Deprotection : Protect -COOH as methyl ester to enhance sulfonyl group reactivity.
  • Metal Catalysis : Pd-mediated cross-coupling (Suzuki) for C-Br functionalization .

Advanced Research: How does solvation affect its electrochemical behavior?

Methodological Answer:

  • Cyclic Voltammetry : Compare reduction potentials in DMSO (−1.2 V) vs. acetonitrile (−1.05 V).
  • Computational Solvation Models : PCM or SMD to correlate solvent polarity with HOMO-LUMO shifts.
  • Ionic Liquids : Test in [BMIM][PF₆] to stabilize radical intermediates during reduction .

Advanced Research: What in vitro assays assess its bioactivity (e.g., antimicrobial)?

Methodological Answer:

  • MIC Assays : Test against E. coli (ATCC 25922) using broth microdilution (0.5–128 µg/mL range).
  • Enzyme Inhibition : Screen for dopamine modulation via fluorescence quenching (IC₅₀ ≈ 12 µM).
  • Cytotoxicity : Use MTT assay on HEK-293 cells (LD₅₀ > 50 µM for selectivity) .

Advanced Research: How to validate computational predictions with experimental data?

Methodological Answer:

  • Benchmarking : Compare DFT-calculated bond lengths (C-Br: 1.89 Å) with X-ray data (±0.02 Å tolerance).
  • Vibrational Modes : Match computed IR frequencies (e.g., -SO₂F stretch at 1370 cm⁻¹) to experimental spectra .
  • Reactivity Maps : Overlap Fukui function hotspots with observed substitution sites in HPLC-traced reactions .

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